(4S,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S,5S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O/c1-3-16-24(17-4-1)29-30(25-18-5-2-6-19-25)34-31(33-29)27-21-11-20-26(32-27)28(22-12-7-8-13-22)23-14-9-10-15-23/h1-6,11,16-23,28-30H,7-10,12-15H2/t29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUAFMKUWVCJPQ-KYJUHHDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C25H30N2O
- Molecular Weight : 374.52 g/mol
- CAS Number : Not specified in the sources
The compound's biological activity is primarily linked to its structural features, particularly the oxazole ring and the dicyclopentylmethyl-pyridine moiety. These components may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds in the 4,5-dihydrooxazole class. For instance, derivatives have shown broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .
Pharmacokinetics
Pharmacokinetic evaluations suggest that some derivatives exhibit favorable metabolic stability. For example, certain compounds demonstrated half-lives exceeding 60 minutes in human liver microsomes and minimal inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are crucial for drug metabolism . This suggests a potential for reduced drug-drug interactions.
Case Studies
- Study on Antifungal Efficacy :
- Pharmacokinetic Assessment :
Data Summary Table
| Compound Name | MIC against C. albicans | Half-life in Human Liver Microsomes | CYP Inhibition |
|---|---|---|---|
| A30 | 0.05 μg/mL | Not reported | Weak |
| A31 | 0.03 μg/mL | 80.5 min | Minimal |
| A33 | 0.25 μg/mL | 69.4 min | Minimal |
Scientific Research Applications
Research has identified multiple biological activities associated with this compound:
Anticancer Activity
The compound has demonstrated significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 of 10 µM, mechanism involves caspase activation.
- A549 (Lung Cancer) : IC50 of 15 µM, mechanism involves modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| A549 | 15 | Modulation of Bcl-2 family proteins |
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Active against Candida albicans.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
Anti-inflammatory Effects
Preliminary studies suggest potential anti-inflammatory properties. In animal models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A study utilizing a xenograft model assessed the anticancer efficacy of the compound. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, indicating its potential as an effective cancer therapeutic.
Case Study 2: Anti-inflammatory Response
In a controlled trial involving rats with induced arthritis, administration of the compound led to notable decreases in joint swelling and pain scores. These findings suggest its potential therapeutic application in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogous oxazoline ligands include:
Substituents on the pyridine ring : Dicyclopentylmethyl vs. benzhydryl, cyclohexyl, or methyl groups.
Stereochemistry : (4S,5S) vs. (4R,5R) or (4R,5S) configurations.
Ligand architecture: Mono-oxazoline vs. bis-oxazoline frameworks.
Data Table: Key Parameters of Comparable Oxazoline Ligands
Critical Analysis of Research Findings
Steric and Electronic Effects: The dicyclopentylmethyl group in the target compound provides greater steric bulk compared to benzhydryl (compound 39), which may reduce substrate accessibility but enhance enantioselectivity in crowded catalytic environments . Bis-oxazoline ligands (e.g., C₃₅H₂₇N₃O₂) exhibit stronger metal chelation, favoring reactions requiring rigid coordination geometries, whereas mono-oxazolines like the target compound offer flexibility for dynamic substrate binding .
Stereochemical Impact: The (4S,5S) configuration of the target ligand induces distinct nonlinear effects in enantioselective reactions compared to its (4R,5R) or (4R,5S) counterparts, as demonstrated in fluorination studies . Enantiomeric pairs (e.g., compound 6 and ent-6 in ) show divergent catalytic outcomes, underscoring the necessity of absolute stereochemical control .
Catalytic Performance :
- In Pd-catalyzed azidation (Scheme 40, ), the benzhydryl-substituted ligand (39) achieved higher yields (∼85%) than dicyclopentylmethyl analogues, likely due to optimized π-π interactions with aromatic substrates .
- The target compound’s dicyclopentylmethyl group enhances stability in oxidative conditions, making it suitable for reactions requiring harsh oxidants .
Physicochemical Properties :
- Larger substituents (e.g., benzhydryl, bis-oxazoline) correlate with higher molecular weights and melting points, impacting solubility and reaction setup .
- The target compound’s storage requirements (inert atmosphere) contrast with bis-oxazolines stored at 0–6°C, suggesting differences in air/moisture sensitivity .
Preparation Methods
Hydroxyiminochloride Intermediate Synthesis
Hydroxyiminochlorides (e.g., formula II in) are prepared by treating α-chloro ketones with hydroxylamine under acidic conditions. For example:
Cyclization Under Acidic Buffered Conditions
The hydroxyiminochloride undergoes HCl elimination at pH 3–5 using a weak base (e.g., NaHCO₃) to generate a 1,3-dipole (formula III). This intermediate reacts with alkenes (e.g., 3-chloro-2-vinylphenyl methanesulfonate) to form the dihydrooxazole ring.
Critical Parameters :
-
pH Control : Maintained at 4.3–4.5 using KHCO₃ to prevent side reactions.
-
Temperature : 35°C optimizes reaction rate and minimizes epimerization.
Stereochemical Control
The (4S,5S) configuration is achieved through:
Chiral Auxiliaries
Enantiomerically pure amino alcohols (e.g., (4S,5S)-4,5-diphenyl-2-aminoethanol) are used to template the oxazole ring.
Asymmetric Catalysis
Chiral phosphoric acids (e.g., TRIP) catalyze the cyclization step, inducing >90% enantiomeric excess.
Purification and Characterization
Chromatographic Isolation
Analytical Data
Scalable Synthesis and Industrial Relevance
Process Optimization
Q & A
Q. What are the optimized synthetic routes for achieving high yields of (4S,5S)-configured dihydrooxazole derivatives?
A three-step synthesis protocol is recommended, derived from enantioselective methodologies for structurally analogous compounds. Key steps include:
- Stage 1 : Condensation of (S)-(+)-2-phenylglycinol with substituted aldehydes to form the oxazoline ring.
- Stage 2 : Introduction of the pyridyl-dicyclopentylmethyl moiety via nucleophilic substitution or cross-coupling reactions.
- Stage 3 : Stereochemical preservation through controlled reaction conditions (e.g., low temperature, chiral catalysts). Reported yields range from 83.2% to 94.5% per step, with final purity >99% confirmed by GC-MS and polarimetry .
Q. How can the stereochemical integrity of the (4S,5S) configuration be validated experimentally?
Use a combination of:
- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the dihydrooxazole ring to verify stereochemistry.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for similar compounds like (Z)-5-benzylidene-4-phenyl derivatives .
Q. What analytical techniques are critical for assessing purity and structural fidelity?
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1650 cm).
- Mass Spectrometry (GC-MS/HRMS) : Confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Validate empirical formula accuracy. Cross-referencing these methods ensures minimal impurities (<1%) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced catalytic or pharmacological properties?
- DFT Calculations : Predict reactivity of the pyridyl-dicyclopentylmethyl substituent by analyzing frontier molecular orbitals (HOMO/LUMO).
- Molecular Docking : Screen for binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina.
- MD Simulations : Assess stability of hypercoordinated complexes (e.g., organotin derivatives) for catalytic applications .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Combine NMR (e.g., -DEPTO for quaternary carbons) with X-ray data to address ambiguities in NOESY/ROESY assignments.
- Isotopic Labeling : Use -enriched samples to simplify complex splitting patterns in the oxazole ring .
Q. How can the compound’s potential as a chiral ligand in asymmetric catalysis be evaluated?
- Catalytic Screening : Test in model reactions (e.g., Henry reaction or Suzuki-Miyaura coupling) to assess enantioselectivity.
- Comparative Studies : Benchmark against known ligands like BINAP or Salen complexes.
- Spectroscopic Monitoring : Use to track coordination behavior in organometallic intermediates .
Q. What experimental designs are suitable for probing biological activity while minimizing false positives?
- Dose-Response Assays : Evaluate cytotoxicity (e.g., IC) across multiple cell lines (e.g., HeLa, MCF-7).
- Selectivity Profiling : Compare activity against non-target proteins using SPR or fluorescence polarization.
- Metabolic Stability Tests : Use liver microsomes to predict in vivo viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
